Tibezonium iodide

概要

準備方法

チベゾニウムヨウ化物の合成には、N,N-ジエチル-N-メチル-2-(2-[4-(フェニルチオ)フェニル]-1H-ベンゾ[b][1,4]ジアゼピン-4-イルチオ)エタナミニウムとヨウ化物の反応が関与します . 反応条件には通常、アセトニトリルやリン酸緩衝液などの溶媒を使用し、特定のpHで反応を行うことが含まれます . 工業生産方法では、同様の反応条件を用いた大規模合成が行われ、収率と純度が向上するように最適化されています。

化学反応解析

チベゾニウムヨウ化物は、以下のような様々な化学反応を起こします。

酸化: この反応は特定の条件下で起こり、酸化された生成物の生成につながります。

還元: 還元反応は還元剤を使用して行うことができ、還元された誘導体の生成につながります。

これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤などがあります。生成される主な生成物は、特定の反応条件と使用される試薬によって異なります。

化学反応の分析

Tibezonium iodide undergoes various chemical reactions, including:

Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Chemistry

Tibezonium iodide serves as a model compound for studying quaternary ammonium salts and their reactivity. It is often utilized in chemical research to explore the properties and behaviors of similar compounds.

Biology

In biological research, this compound's antimicrobial properties are leveraged to study its effects on oral bacteria. It has been shown to reduce bacterial counts in saliva significantly, particularly against Streptococcus pyogenes .

Medicine

This compound is incorporated into various oral care products due to its antiseptic properties. It is used in:

- Lozenges : For symptomatic relief of sore throat.

- Mouthwashes : To prevent dental plaque formation and treat gingival inflammation.

- Buccal Tablets : Developed for sustained release in localized treatment scenarios .

Industry

The compound is widely used in the formulation of oral hygiene products such as:

- Mouthwashes

- Lozenges

- Buccal sprays

These products benefit from this compound's antimicrobial activity, making them effective for maintaining oral health.

Case Study 1: Mucoadhesive Buccal Tablets

A study focused on developing chitosan-based mucoadhesive buccal tablets containing this compound and lignocaine hydrochloride demonstrated promising results. The formulation exhibited high mucoadhesive strength and prolonged residence time in the oral cavity, enhancing drug efficacy while minimizing systemic side effects .

| Parameter | Result |

|---|---|

| Swellability | 551.9% |

| Mucoadhesive Strength | 24.79 g |

| In Vivo Residence Time | 11.37 h |

| Drug Release at 6h | TBN: 99.98%, LGN: 99.06% |

This study highlights the potential of this compound in combination therapies for effective pain control and antimicrobial action.

Case Study 2: HPLC Method Development

A novel reverse-phase high-performance liquid chromatography (RP-HPLC) method was developed for the simultaneous estimation of this compound and lignocaine hydrochloride in pharmaceutical formulations. This method showcased high accuracy and precision, facilitating better quality control in product development .

作用機序

チベゾニウムヨウ化物の作用機序には、細菌細胞膜との相互作用が関与しています。 親油性四級アンモニウムカチオンは、細菌細胞膜を破壊し、細胞溶解と死滅を引き起こします . この作用は、特に口腔細菌に対して効果的であるため、口腔衛生製品に役立つ化合物となっています。

類似化合物の比較

チベゾニウムヨウ化物は、ベンザルコニウムクロリドやセチルピリジニウムクロリドなどの他の四級アンモニウム化合物と比較することができます。 これらの化合物はすべて殺菌作用を共有していますが、チベゾニウムヨウ化物は、その特有の構造と口腔ケアにおける有効性のために独特です . 類似の化合物には、以下のものがあります。

ベンザルコニウムクロリド: 消毒剤や殺菌剤として広く使用されています。

セチルピリジニウムクロリド: 殺菌作用があるため、マウスウォッシュやのど飴に使用されています。

類似化合物との比較

Tibezonium iodide can be compared with other quaternary ammonium compounds such as benzalkonium chloride and cetylpyridinium chloride. While all these compounds share antiseptic properties, this compound is unique due to its specific structure and effectiveness in oral care . Similar compounds include:

Benzalkonium chloride: Commonly used as a disinfectant and antiseptic.

Cetylpyridinium chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.

This compound stands out due to its specific application in oral care and its effectiveness in treating gingival inflammation and dental plaque .

生物活性

Tibezonium iodide, a quaternary ammonium compound, is primarily recognized for its antiseptic and antimicrobial properties, particularly in oral health applications. It has been extensively studied for its effectiveness against various pathogenic microorganisms, especially those associated with oropharyngeal diseases. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

This compound functions as both an antiseptic and a local anesthetic. Its primary mechanism involves disrupting the cell membranes of microorganisms, leading to cell death. This disruption affects several biochemical pathways within the microbial cells, inhibiting their growth and proliferation.

- Target Microorganisms : this compound exhibits significant activity against a range of bacteria including:

- Streptococcus pyogenes

- Staphylococcus aureus

- Corynebacterium species

- Diplococcus species

The antimicrobial activity is notably pH-dependent; it is more effective at alkaline pH levels (8.0-8.5) and is not significantly affected by the presence of saliva from smokers or non-smokers .

Pharmacokinetics

The pharmacokinetics of this compound suggest that it is primarily effective at the site of application due to its local bioavailability. As a lipophilic compound, it can passively diffuse across cell membranes, allowing for localized action without significant systemic absorption.

Research Findings and Case Studies

Recent studies have validated the efficacy of this compound in various formulations aimed at enhancing its therapeutic effects:

- Combination Therapy : this compound has been combined with lignocaine hydrochloride in buccal lozenges to improve local drug concentration and reduce the frequency of administration. A study demonstrated that this combination effectively alleviates symptoms associated with sore throat by providing both anesthetic and antimicrobial effects .

- Analytical Methods : High-performance liquid chromatography (HPLC) methods have been developed to simultaneously quantify this compound and lignocaine in saliva and dosage forms. The method showed high specificity, accuracy, and precision, with limit of detection (LOD) values for this compound at 0.012 µg/mL .

Table 1: Antimicrobial Activity of this compound Against Various Bacteria

| Microorganism | Minimum Inhibitory Concentration (MIC) | pH Optimality |

|---|---|---|

| Streptococcus pyogenes | 0.25 mg/mL | 8.0-8.5 |

| Staphylococcus aureus | 0.5 mg/mL | 8.0-8.5 |

| Corynebacterium diphtheriae | 0.75 mg/mL | 7.5-8.0 |

| Diplococcus pneumoniae | 0.1 mg/mL | 8.0 |

Table 2: HPLC Analysis Parameters for this compound

| Parameter | Value |

|---|---|

| Retention Time (min) | 4.20 ± 0.28 |

| Tailing Factor | 1.86 |

| Peak Area | 70.32 ± 0.74 |

| Linearity Range (µg/mL) | 0.14–10.08 |

| LOD (µg/mL) | 0.011 |

| LOQ (µg/mL) | 0.037 |

特性

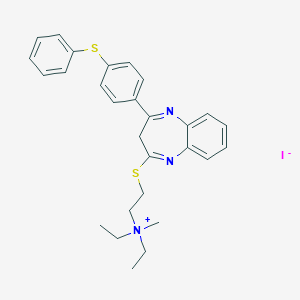

IUPAC Name |

diethyl-methyl-[2-[[2-(4-phenylsulfanylphenyl)-3H-1,5-benzodiazepin-4-yl]sulfanyl]ethyl]azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N3S2.HI/c1-4-31(3,5-2)19-20-32-28-21-27(29-25-13-9-10-14-26(25)30-28)22-15-17-24(18-16-22)33-23-11-7-6-8-12-23;/h6-18H,4-5,19-21H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSPICCNZMNDQT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(CC)CCSC1=NC2=CC=CC=C2N=C(C1)C3=CC=C(C=C3)SC4=CC=CC=C4.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32IN3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60905128 | |

| Record name | Diethylmethyl(2-((4-(p-(phenylthio)phenyl)-3H-1,5-benzodiazepin-2-yl)thio)ethyl)ammonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

601.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54663-47-7 | |

| Record name | Tibezonium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54663-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tibezonium iodide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054663477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tibezonium iodide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13702 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tibezonium iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethylmethyl(2-((4-(p-(phenylthio)phenyl)-3H-1,5-benzodiazepin-2-yl)thio)ethyl)ammonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tibezonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIBEZONIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9P274AJEW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Tibezonium iodide as an antimicrobial agent?

A1: While the exact mechanism of action of this compound remains to be fully elucidated, research suggests it exhibits antimicrobial activity against a range of oral bacteria. Studies have demonstrated its effectiveness in reducing bacterial counts in saliva following administration, particularly against Streptococcus pyogenes [, ]. Further research is needed to determine the specific molecular targets and pathways affected by this compound.

Q2: What are the advantages of using this compound in a mucoadhesive buccal drug delivery system?

A2: this compound, when incorporated into mucoadhesive buccal delivery systems, offers several advantages. Firstly, this route of administration allows for localized drug delivery directly to the oral cavity, potentially enhancing efficacy and reducing systemic side effects [, ]. Secondly, mucoadhesive formulations prolong the residence time of the drug at the site of action, leading to sustained release and potentially improved patient compliance [, ].

Q3: What analytical methods have been employed to quantify this compound in biological samples?

A3: A novel RP-HPLC method has been developed and validated for the simultaneous estimation of this compound and Lidocaine Hydrochloride in pharmaceutical formulations and human saliva samples []. This method utilizes a C8 Agilent® column and a mobile phase of acetonitrile and phosphate buffer (pH 4.5) for separation, achieving accurate and precise quantification of both compounds [].

Q4: Has this compound shown any mutagenic potential in preclinical studies?

A4: this compound has undergone mutagenicity testing using the Ames test with Salmonella typhimurium and the host-mediated assay with Schizosaccharomyces pombe. These studies did not reveal any mutagenic activity, indicating a potentially favorable safety profile for this compound [].

Q5: Are there any alternative compounds or materials being investigated for similar applications?

A5: While this compound demonstrates promise in oral healthcare, researchers are continually exploring alternative compounds and materials. For instance, Agarose, a natural polysaccharide, is being investigated as a biocompatible and biodegradable alternative for formulating mucoadhesive buccal gels []. These explorations aim to identify compounds with enhanced properties, improved safety profiles, or potentially lower production costs.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。